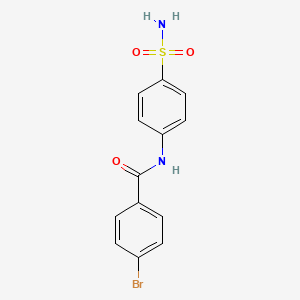

4-bromo-N-(4-sulfamoylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C13H11BrN2O3S . It has a molecular weight of 355.025 .

Synthesis Analysis

The synthesis of sulfonamide derivatives, such as “this compound”, typically involves the use of peptide coupling reagents like EDCI and HOBt . The reaction progress is usually monitored using thin layer chromatography .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C13H9Br2NO/c14-10-3-1-9 (2-4-10)13 (17)16-12-7-5-11 (15)6-8-12/h1-8H, (H,16,17) .科学的研究の応用

Synthesis and Chemical Properties

Research into the synthesis of brominated and fluorinated biphenyls, including intermediates like 4-bromo-N-(4-sulfamoylphenyl)benzamide, highlights the development of practical and scalable synthesis methods. These methods are crucial for manufacturing non-steroidal anti-inflammatory drugs, among other applications. The exploration of efficient synthesis routes, avoiding the use of palladium and toxic reagents, contributes to safer and more cost-effective production processes (Qiu et al., 2009).

Environmental Presence and Degradation

The environmental impact and degradation pathways of various brominated and sulfonamide compounds, including this compound, have been subjects of investigation. Studies focusing on the degradation of acetaminophen, for instance, provide insights into the degradation pathways of similar compounds. These include the formation of by-products through advanced oxidation processes, highlighting the environmental persistence and potential risks associated with these compounds (Qutob et al., 2022).

Advanced Oxidation Processes for Contaminant Removal

The development of cleaner technologies for the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions, provides a framework for addressing contamination by brominated and sulfonamide compounds. These technologies include adsorption, photocatalytic degradation, and advanced oxidation processes. The research underlines the importance of sustainable and economically feasible methods to mitigate environmental pollution and offers a perspective on future directions in the field (Prasannamedha & Kumar, 2020).

Metalloporphyrin Catalysts in Functionalisation

The selective functionalization of saturated C-H bonds using metalloporphyrin catalysts represents a significant area of interest, with implications for modifying this compound and similar compounds. This research highlights the potential for regio-, diastereo-, or enantioselective modifications, paving the way for the development of new drugs and materials through catalytic degradation or alteration of the compound’s structure (Che et al., 2011).

特性

IUPAC Name |

4-bromo-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNDWGICXNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)